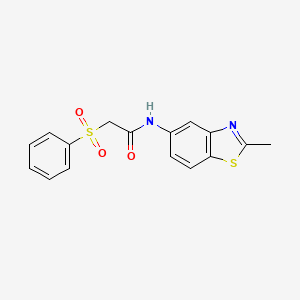

1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

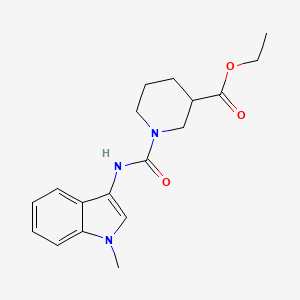

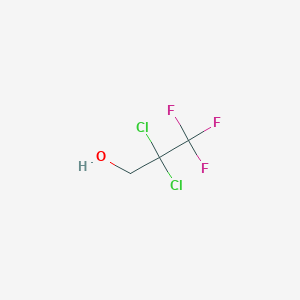

Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a methyl group attached to the triazole ring, along with a carboxylate ester functional group

科学研究应用

当然!以下是对1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸苄酯在科学研究应用中的全面分析:

医药应用

1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸苄酯由于其结构特性在医药研究中展现出潜力。 它正在被研究用于其抗菌和抗真菌活性,这可能导致开发治疗感染的新药 。 此外,其抗炎特性正在被探索用于治疗炎症性疾病的潜在用途 .

癌症研究

该化合物也正在被研究用于其抗癌特性。 研究表明,1,2,3-三唑的衍生物可以抑制某些癌细胞系的生长,使其成为癌症治疗的有希望的候选者 。1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸苄酯的特定结构可能增强其靶向和杀死癌细胞的能力。

材料科学

在材料科学中,该化合物正在被探索用于其在有机电子学中的潜在用途。 其独特的电子特性使其成为用于有机发光二极管 (OLED) 和有机光伏 (OPV) 的候选者 。这些应用可能导致更有效和更具成本效益的电子设备。

催化

1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸苄酯正在被研究作为各种化学反应中的催化剂。 它能够促进点击化学反应,而点击化学反应广泛用于药物发现和开发,使其成为合成化学中宝贵的工具 。这可以简化复杂分子的生产。

农业化学

在农业中,该化合物正在被研究用于其作为杀虫剂的潜力。 其抗菌特性可以帮助保护作物免受细菌和真菌感染,从而导致产量更高,损失更少 。这种应用对于可持续农业实践尤其重要。

纳米技术

最后,1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸苄酯正在被研究用于其在纳米技术中的潜在用途。它能够形成纳米结构可能导致药物递送、成像和其他纳米医学领域的新的应用。这可能彻底改变我们进行医疗治疗和诊断的方式。

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

This typically involves binding to the target, which can lead to changes in the target’s activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Similar compounds have been found to have various adme properties that can impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects, such as reducing inflammation and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. For example, factors such as pH, temperature, and agitation speed can affect the efficiency of bioreduction reactions involving similar compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be 4-methoxyphenyl azide, and the alkyne can be propargyl alcohol.

Esterification: The resulting triazole alcohol can be esterified with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.

Types of Reactions:

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol.

Substitution: Various benzyl-substituted triazole derivatives.

Chemistry:

Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its stable triazole ring.

Biology and Medicine:

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for such applications.

Pharmaceuticals: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.

Industry:

Agriculture: Possible use as a fungicide or pesticide due to the bioactive nature of triazole compounds.

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

相似化合物的比较

- Benzyl 1-(4-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Benzyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Comparison:

- Uniqueness: The methoxy group in benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate provides unique electronic and steric properties, influencing its reactivity and interactions with other molecules.

- Reactivity: Compounds with different substituents on the phenyl ring (e.g., hydroxyl, chloro, nitro) will have different reactivity profiles and biological activities, making each compound unique in its applications.

This detailed overview provides a comprehensive understanding of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

属性

IUPAC Name |

benzyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-13-17(18(22)24-12-14-6-4-3-5-7-14)19-20-21(13)15-8-10-16(23-2)11-9-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHJAUHCELTRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

![N-(3-chloro-2-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2521311.png)